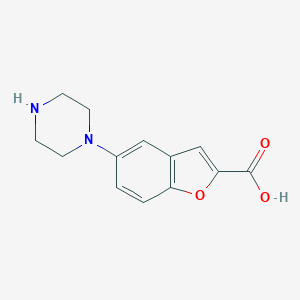

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Übersicht

Beschreibung

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C13H14N2O3. It is an intermediate in the synthesis of various pharmaceuticals, including Vilazodone, a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist currently under clinical evaluation for the treatment of major depression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid involves the following steps :

Starting Materials: The synthesis begins with 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal.

Reaction Conditions: Under nitrogen protection, zinc powder and tetrahydrofuran are added to a reactor, followed by the dropwise addition of titanium tetrachloride (TiCl4).

Intermediate Formation: The mixture is stirred to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.

Further Reactions: Sodium hydroxide and copper sulfate solutions are added to the reactor, and the intermediate is further processed to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid.

Final Product: The acrylic acid derivative is dissolved in absolute ethanol, and tetrahydrofuran and anhydrous potassium carbonate are added to yield this compound ethyl ester. This ester can be hydrolyzed to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions and scaling up the synthesis process. This includes using larger reactors, ensuring consistent reagent quality, and employing efficient purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, notably Vilazodone , an antidepressant used for the treatment of major depressive disorder. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug design .

Table 1: Synthesis Pathways Involving this compound

| Compound | Synthesis Method | Yield | Reference |

|---|---|---|---|

| Vilazodone | Derived from this compound | High | |

| 5-(1-Piperazinyl)benzofuran-2-carboxamide | Reaction with formamide | Comparable yield to prototype |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound against Mycobacterium tuberculosis (Mtb). For instance, hybrids synthesized from this compound exhibited minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol. Specific derivatives demonstrated MIC values as low as 0.78 µg/mL, indicating superior activity against Mtb .

Table 2: Antimicrobial Efficacy of Derivatives

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| Derivative 4d-f | 1.56 | Comparable to ethambutol |

| Derivative 4a, c, j | 0.78 | Superior to ethambutol |

Safety and Toxicity Profiles

The safety profiles of these compounds are also promising, with studies showing low toxicity levels in human cell lines (A549 cells). The selectivity index (IC50/MIC) was favorable for most tested compounds, suggesting their potential for further development as therapeutic agents .

Structural Modifications and Molecular Hybridization

Research has focused on molecular hybridization techniques to enhance the bioactivity of piperazine-benzofuran derivatives. By integrating various bioactive fragments into a single molecular architecture, researchers have been able to design new compounds with improved pharmacological profiles .

Recent Research Developments

Recent advancements have included innovative synthesis methods that improve the yield and efficiency of producing this compound and its derivatives. These methods often involve novel catalytic processes that reduce solvent use and energy consumption during synthesis .

Wirkmechanismus

The mechanism of action of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is primarily related to its role as an intermediate in the synthesis of Vilazodone . Vilazodone acts as a serotonin specific reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. This dual mechanism helps increase serotonin levels in the brain, which can alleviate symptoms of depression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Piperazin-1-yl)benzofuran-2-carboxamide: This compound is similar in structure but has an amide group instead of a carboxylic acid group.

Vilazodone: As mentioned, 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is an intermediate in the synthesis of Vilazodone.

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of pharmaceuticals like Vilazodone. Its ability to undergo various chemical reactions and its role in drug development highlight its importance in scientific research and industry.

Biologische Aktivität

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N3O2

- Molar Mass : 245.28 g/mol

- Density : 1.268 g/cm³

- Melting Point : >215°C (decomposes)

- Solubility : Slightly soluble in DMSO and methanol when heated

The compound acts primarily as a modulator of various biological pathways. It has been associated with the activation of the farnesoid X receptor (FXR), which plays a crucial role in lipid metabolism and glucose homeostasis. FXR activation leads to:

- Downregulation of CYP7A1, which reduces bile acid synthesis.

- Modulation of genes involved in triglyceride metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c) and apolipoproteins (apoC-III and apoC-II) .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study reported the minimum inhibitory concentrations (MICs) of various derivatives against different bacterial strains, with some compounds showing MIC values less than 3 mg/mL, indicating potent activity .

| Compound | MIC (mg/mL) |

|---|---|

| Compound A | 1.56 ± 0.76 |

| Compound B | <3 |

| Ethambutol | 1.56 ± 0.76 |

Cytotoxicity Studies

In vitro cytotoxicity assessments using the A549 human lung cancer cell line revealed that most derivatives have low toxicity, with a selectivity index indicating their potential for further development as therapeutic agents . For instance, the percentage inhibition of cell viability at a concentration of 50 µg/mL was noted to be minimal for most derivatives, suggesting a favorable safety profile.

FXR Modulation and Metabolic Disorders

A notable study explored the effects of FXR agonists derived from benzofuran structures on metabolic disorders such as type 2 diabetes and hyperlipidemia. These compounds were shown to improve glycemic control and lipid profiles in animal models, highlighting their therapeutic potential .

Cancer Cell Line Studies

In cancer research, derivatives of this compound demonstrated promising activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compounds exhibited IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 0.65 | 10.38 (Tamoxifen) |

| A549 | 2.41 | N/A |

Eigenschaften

IUPAC Name |

5-piperazin-1-yl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDYUFFJOJVGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598839 | |

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183288-47-3 | |

| Record name | 5-(1-Piperazinyl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183288-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.